Rosthornin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(11-acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7/c1-13-20(28)24-11-23(13,29)10-16(31-15(3)26)19(24)22(5)8-6-7-21(4,12-30-14(2)25)17(22)9-18(24)27/h16-19,27,29H,1,6-12H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPVWNQCJBMJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(CCCC2(C1CC(C34C2C(CC(C3)(C(=C)C4=O)O)OC(=O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rosthornin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B is an ent-kaurene (B36324) diterpenoid isolated from the leaves of Rabdosia rosthornii. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and for assays demonstrating its potent anti-inflammatory effects are included. Notably, this compound has been identified as a direct inhibitor of the NLRP3 inflammasome, a key target in inflammatory disease research. This guide consolidates the available data to serve as a technical resource for researchers investigating this compound for potential therapeutic applications.

Chemical Identity and Structure

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. Its structure was first elucidated in 1989 and is characterized by a complex, stereochemically rich scaffold.

Chemical Structure:

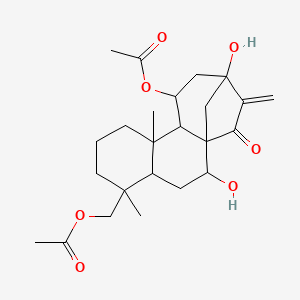

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₄O₇ | [1][2] |

| Molecular Weight | 434.5 g/mol | [1][2] |

| CAS Number | 125181-21-7 | [1] |

| IUPAC Name | [(1R,2R,4S,5R,9R,10S,11S,13R)-11-acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecanyl]methyl acetate | |

| Synonyms | (-)-Rosthornin B | |

| Class | ent-kaurene diterpenoid | |

| Appearance | White powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Temperature | -20°C |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key spectral data are summarized below.

Table 2. Spectroscopic Data for this compound

| Technique | Data |

| ¹H-NMR | Data not available in the searched resources. |

| ¹³C-NMR | Data not available in the searched resources. |

| Mass Spectrometry (MS) | Data not available in the searched resources. |

| Infrared (IR) Spectroscopy | Data not available in the searched resources. |

| Optical Rotation | Data not available in the searched resources. |

Isolation of this compound

This compound is naturally found in the plant Rabdosia rosthornii (also known as Isodon rosthornii). The following protocol is a generalized procedure based on the initial report of its isolation.

Experimental Protocol: Isolation from Rabdosia rosthornii

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Rabdosia rosthornii.

-

Air-dry the leaves in a shaded, well-ventilated area until they are brittle.

-

Grind the dried leaves into a coarse powder.

-

-

Extraction:

-

Macerate the powdered leaves with diethyl ether at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the ether extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the compound of interest and concentrate them.

-

Further purify the enriched fraction using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained, as confirmed by analytical HPLC and spectroscopic methods.

-

Biological Activity: Anti-inflammatory Properties

Recent studies have highlighted the potent anti-inflammatory effects of this compound, specifically its role as a direct inhibitor of the NLRP3 inflammasome.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

This compound has been shown to directly interact with the NLRP3 protein, thereby preventing its assembly and activation. This inhibitory action blocks the downstream signaling cascade that leads to inflammation.

Table 3. In Vitro Activity of this compound

| Target | Assay | IC₅₀ |

| NLRP3 Inflammasome | IL-1β secretion inhibition | 0.39 µM |

Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

-

Cell Culture and Priming:

-

Culture BMDMs in complete DMEM medium.

-

Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

-

Inhibition and Activation:

-

Pre-treat the primed BMDMs with various concentrations of this compound (or vehicle control) for 30 minutes.

-

Induce NLRP3 inflammasome activation by adding nigericin (B1684572) (a known NLRP3 activator) at a final concentration of 5 µM for 1 hour.

-

-

Analysis:

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Determine the IC₅₀ value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.

-

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the NLRP3 inflammasome signaling pathway.

Caption: this compound inhibits NLRP3 inflammasome activation.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties. Its specific mechanism of action as a direct inhibitor of the NLRP3 inflammasome makes it a valuable tool for research in immunology and a potential lead compound for the development of new therapeutics for a variety of inflammatory disorders. Further investigation into its pharmacokinetic and toxicological profiles is warranted to fully assess its therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

Rosthornin B: A Technical Guide to its Discovery, Natural Source, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B, an ent-kaurene (B36324) diterpenoid isolated from plants of the Isodon genus, has emerged as a promising natural product with significant therapeutic potential. Initially identified for its antibacterial properties, recent research has highlighted its potent and specific inhibitory activity against the NLRP3 inflammasome, a key mediator of inflammation. This technical guide provides a comprehensive overview of the discovery and natural source of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its mechanism of action, particularly in the context of inflammation and cancer. Quantitative data on its biological activities are presented in structured tables, and key signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions.

Discovery and Natural Source

This compound is a naturally occurring ent-kaurene diterpenoid compound.[1] It was first isolated from the ether extract of the dried leaves of Rabdosia rosthornii (also known as Isodon rosthornii), a plant used in traditional Chinese medicine.[1] Subsequent studies have identified this compound and other related diterpenes in various Isodon plants.[2] The initial interest in this class of compounds stemmed from their broad range of biological activities, including antibacterial effects.[1]

Physicochemical Characterization

The definitive structure of this compound has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Representative Spectroscopic Data for this compound Characterization

| Technique | Data Type | Description |

| ¹H-NMR | Chemical Shifts (δ) in ppm | Provides information on the number and chemical environment of protons in the molecule. |

| ¹³C-NMR | Chemical Shifts (δ) in ppm | Determines the number of non-equivalent carbons and their functional groups. |

| ESI-MS | Mass-to-charge ratio (m/z) | Determines the molecular weight and elemental composition of the molecule.[3] |

Note: Specific spectral data should be obtained from dedicated chemical analysis.

Biological Activity and Mechanism of Action

The most significant and well-characterized biological activity of this compound is its potent and specific inhibition of the NLRP3 inflammasome.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering inflammation. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This compound has been shown to be a highly effective inhibitor of NLRP3 inflammasome activation with a reported half-maximal inhibitory concentration (IC50) of 0.39 μM. Its mechanism of action involves directly binding to the NLRP3 protein, which in turn blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation. This inhibitory effect has been demonstrated to be irreversible.

Table 2: Quantitative Data on the Inhibitory Activity of this compound against NLRP3 Inflammasome Activation

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.39 μM | Inhibition of IL-1β secretion in bone marrow-derived macrophages (BMDMs) |

Potential Anti-Cancer Activity

While the primary focus of recent research has been on its anti-inflammatory properties, related compounds from Rabdosia species have shown anti-cancer activity. The direct effects of this compound on cancer cells are an emerging area of investigation. Potential mechanisms of action in cancer may involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Key Signaling Pathways

NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Potential Anti-Cancer Signaling Pathways

The PI3K/Akt/mTOR and apoptosis signaling pathways are frequently dysregulated in cancer and are potential targets for therapeutic intervention. While direct evidence for this compound's modulation of these pathways in cancer is still under investigation, the following diagrams illustrate these canonical pathways.

Caption: The canonical PI3K/Akt/mTOR signaling pathway in cancer.

Caption: The intrinsic (mitochondrial) apoptosis pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Rabdosia rosthornii

This protocol is adapted from methods used for the isolation of similar diterpenoids from Rabdosia species.

-

Extraction:

-

Air-dried and powdered leaves of Rabdosia rosthornii are extracted with 95% ethanol (B145695) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, typically enriched with diterpenoids, is collected.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system of chloroform-methanol is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing this compound are further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC).

-

The purity of the final compound is assessed by HPLC analysis.

-

Immunoblotting for NLRP3 Inflammasome Components

This protocol is a standard method to detect the protein levels of NLRP3 inflammasome components.

-

Cell Lysis:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking and Antibody Incubation:

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against NLRP3, ASC, and Caspase-1 overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Confocal Microscopy for Mitochondrial Reactive Oxygen Species (ROS)

This protocol allows for the visualization of mitochondrial ROS production.

-

Cell Culture and Treatment:

-

Cells are seeded on glass-bottom dishes and allowed to adhere overnight.

-

Cells are then treated with this compound at the desired concentration and for the specified time.

-

-

Staining:

-

Cells are incubated with MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, in a serum-free medium in the dark.

-

-

Imaging:

-

After washing with warm PBS, cells are imaged using a confocal laser scanning microscope.

-

The fluorescence intensity of MitoSOX Red is quantified to determine the levels of mitochondrial ROS.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance at 570 nm is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Future Directions

The discovery of this compound as a potent and specific inhibitor of the NLRP3 inflammasome opens up new avenues for the development of therapies for a wide range of inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties.

Moreover, the investigation of this compound's anti-cancer activities is a promising area of research. Future studies should focus on:

-

Determining the IC50 values of this compound in a broad panel of cancer cell lines.

-

Elucidating the specific signaling pathways modulated by this compound in cancer cells, particularly its effects on the PI3K/Akt/mTOR and apoptosis pathways.

-

Evaluating the in vivo efficacy of this compound in animal models of cancer.

The development of this compound and its derivatives could lead to a new class of therapeutic agents for both inflammatory diseases and cancer.

References

Isodon rosthornii: A Promising Source of Bioactive Diterpenoids for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodon rosthornii, a perennial herb belonging to the Lamiaceae family, has emerged as a significant reservoir of structurally diverse and biologically active diterpenoids. This technical guide provides a comprehensive overview of the diterpenoids isolated from this plant, with a focus on their cytotoxic and anti-inflammatory properties. Detailed experimental methodologies for the extraction, isolation, and biological evaluation of these compounds are presented, alongside a summary of their therapeutic potential. Furthermore, this document elucidates the molecular mechanisms underlying the bioactivities of these diterpenoids, including their modulation of key signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Introduction

The genus Isodon is a rich source of diterpenoids, with over 1200 such compounds having been identified to date.[1] These natural products, particularly those with an ent-kaurane skeleton, have garnered considerable attention for their wide range of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial effects. Isodon rosthornii has been the subject of several phytochemical investigations, leading to the isolation of numerous novel and known diterpenoids, many of which exhibit potent biological activities. This guide aims to consolidate the existing data on the diterpenoids from I. rosthornii, providing a valuable resource for the scientific community.

Diterpenoids from Isodon rosthornii and Their Biological Activities

A significant number of diterpenoids have been isolated from the aerial parts of Isodon rosthornii. These primarily belong to the ent-kaurane and ent-atisane classes of diterpenoids. Several novel compounds, named isorosthornins, have been identified and characterized.[2][3][4]

Cytotoxic Activity

Many diterpenoids isolated from I. rosthornii have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The cytotoxic activity is typically evaluated using assays such as the MTT or CCK-8 assay, with the results expressed as IC50 values (the concentration of a compound that inhibits 50% of cell growth).

Table 1: Cytotoxicity of Diterpenoids from Isodon rosthornii

| Compound | Cell Line | IC50 (µM) | Reference |

| Isorosthornin A | HL-60 | > 40 | [2] |

| SMMC-7721 | > 40 | ||

| A-549 | > 40 | ||

| MCF-7 | > 40 | ||

| SW480 | > 40 | ||

| Isorosthornin B | HL-60 | > 40 | |

| SMMC-7721 | > 40 | ||

| A-549 | > 40 | ||

| MCF-7 | > 40 | ||

| SW480 | > 40 | ||

| Isorosthornin C | HL-60 | > 40 | |

| SMMC-7721 | > 40 | ||

| A-549 | > 40 | ||

| MCF-7 | > 40 | ||

| SW480 | > 40 | ||

| Dihydroponicidin | HL-60 | > 40 | |

| SMMC-7721 | > 40 | ||

| A-549 | > 40 | ||

| MCF-7 | > 40 | ||

| SW480 | > 40 | ||

| Compound 5 | HL-60 | 2.15 | |

| SMMC-7721 | 3.95 | ||

| A-549 | 2.89 | ||

| MCF-7 | 3.12 | ||

| SW480 | 3.54 | ||

| Compound 7 | HL-60 | 1.37 | |

| SMMC-7721 | 2.45 | ||

| A-549 | 1.98 | ||

| MCF-7 | 2.03 | ||

| SW480 | 2.67 |

Anti-inflammatory Activity

Select diterpenoids from I. rosthornii have also been evaluated for their anti-inflammatory potential. A common method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Table 2: Anti-inflammatory Activity of Diterpenoids from Isodon rosthornii

| Compound | Concentration (µM) | NO Inhibition (%) | Reference |

| Isorosthin B | 10 | 35.2 | |

| Isorosthin C | 10 | 45.8 | |

| Isorosthin D | 10 | 25.6 | |

| Isorosthin E | 10 | 55.1 | |

| Isorosthin F | 10 | 62.3 | |

| Isorosthin G | 10 | 28.9 | |

| Isorosthin H | 10 | 33.7 | |

| Isorosthin I | 10 | 41.2 | |

| Isorosthin J | 10 | 58.9 | |

| Isorosthin K | 10 | 22.4 | |

| Isorosthin L | 10 | 39.8 | |

| Isorosthin M | 10 | 65.7 |

Experimental Protocols

Extraction and Isolation of Diterpenoids

The following is a representative protocol for the extraction and isolation of diterpenoids from Isodon species, adapted from a study on Isodon serra.

Caption: General workflow for the extraction and isolation of diterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.

-

Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 20-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathways Modulated by Isodon Diterpenoids

Diterpenoids from Isodon species have been shown to exert their biological effects by modulating various signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a critical role in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

Several diterpenoids from Isodon species have been identified as potent inhibitors of NF-κB activation. The mechanism of inhibition can occur at different levels of the pathway. Some compounds can prevent the translocation of NF-κB from the cytoplasm to the nucleus, while others directly interfere with the DNA-binding activity of NF-κB to its target DNA sequences. This inhibition leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Caption: Inhibition of the NF-κB signaling pathway by Isodon diterpenoids.

Modulation of Other Signaling Pathways

In addition to the NF-κB pathway, diterpenoids from Isodon species have been reported to modulate other critical signaling cascades involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. The induction of Reactive Oxygen Species (ROS) is another mechanism through which these compounds can trigger apoptotic cell death in cancer cells.

References

- 1. Isorosthornins A-C, new ent-kaurane diterpenoids from Isodon rosthornii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kaurane diterpenoids from Isodon excisus inhibit LPS-induced NF-kappaB activation and NO production in macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ent-Atisane and ent-kaurane diterpenoids from Isodon rosthornii - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of Rosthornin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Rosthornin B, an ent-kaurene (B36324) diterpenoid isolated from Rabdosia rosthornii. The information presented herein is crucial for the identification, characterization, and further development of this natural product. This document summarizes the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and outlines the experimental protocols for its isolation and structure elucidation.

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₄H₃₂O₇.

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 432.2148 | 432.2145 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃, are detailed below. These data are essential for the structural confirmation of the molecule.

¹H NMR Spectral Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 1.70, 2.05 | m | |

| 2 | 1.55, 1.85 | m | |

| 3 | 1.45, 1.65 | m | |

| 5 | 2.25 | d | 4.5 |

| 6 | 2.60, 2.70 | m | |

| 7 | 4.60 | dd | 7.5, 4.5 |

| 9 | 2.50 | m | |

| 11 | 5.65 | t | 3.0 |

| 12 | 2.15, 2.35 | m | |

| 14 | 3.15 | m | |

| 17 | 5.20, 5.95 | br s | |

| 18 | 1.15 | s | |

| 19 | 4.10, 4.45 | ABq | 11.5 |

| 20 | 1.25 | s | |

| OAc | 2.05, 2.10 | s |

¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| 1 | 38.5 | CH₂ |

| 2 | 18.5 | CH₂ |

| 3 | 41.8 | CH₂ |

| 4 | 36.5 | C |

| 5 | 50.2 | CH |

| 6 | 32.5 | CH₂ |

| 7 | 75.8 | CH |

| 8 | 55.6 | C |

| 9 | 52.3 | CH |

| 10 | 43.7 | C |

| 11 | 70.1 | CH |

| 12 | 35.1 | CH₂ |

| 13 | 77.3 | C |

| 14 | 45.2 | CH |

| 15 | 208.5 | C |

| 16 | 155.8 | C |

| 17 | 115.2 | CH₂ |

| 18 | 30.1 | CH₃ |

| 19 | 65.3 | CH₂ |

| 20 | 20.7 | CH₃ |

| OAc | 170.5, 170.8 | C |

| OAc | 21.1, 21.3 | CH₃ |

Experimental Protocols

The isolation and structural elucidation of this compound were performed according to the following procedures.

Isolation of this compound

The dried and powdered leaves of Rabdosia rosthornii were extracted with diethyl ether. The resulting extract was then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a high-resolution mass spectrometer.

Workflow and Structural Relationships

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Rosthornin B CAS number and molecular weight

An In-depth Technical Guide to Rosthornin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring ent-kaurene (B36324) diterpenoid that has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its mechanism of action as a direct inhibitor of the NLRP3 inflammasome, and methodologies for its study. This document is intended to serve as a valuable resource for researchers investigating novel therapeutics for inflammatory diseases.

Physicochemical Properties

This compound is a diterpenoid compound isolated from the plant Rabdosia rosthornii.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 125181-21-7 | [1][2][3][4] |

| Molecular Formula | C₂₄H₃₄O₇ | |

| Molecular Weight | 434.52 g/mol | |

| Class | ent-kaurene diterpenoid | |

| Appearance | Powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Mechanism of Action: NLRP3 Inflammasome Inhibition

Recent studies have elucidated that this compound exerts its anti-inflammatory effects by directly targeting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, and its aberrant activation is implicated in a variety of inflammatory diseases.

This compound has been identified as a potent and specific inhibitor of NLRP3. Its mechanism of action involves the direct binding to NLRP3, which consequently obstructs the interaction between NLRP3 and NEK7 (NIMA-related kinase 7). The NLRP3-NEK7 interaction is an essential step for the assembly and activation of the NLRP3 inflammasome. By preventing this interaction, this compound effectively inhibits the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Signaling Pathway of this compound in NLRP3 Inflammasome Inhibition

Caption: this compound directly binds to inactive NLRP3, preventing its interaction with NEK7 and subsequent inflammasome assembly.

Experimental Protocols

The following section outlines the general methodologies employed in the study of this compound's effect on the NLRP3 inflammasome. These are based on published research and should be adapted and optimized for specific experimental conditions.

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the general steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

-

Cell Culture and Priming:

-

Culture BMDMs in appropriate media.

-

Prime the cells with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.

-

-

This compound Treatment and Inflammasome Activation:

-

Pre-incubate the primed BMDMs with varying concentrations of this compound.

-

Induce NLRP3 inflammasome activation using an agonist such as nigericin (B1684572) or ATP.

-

-

Analysis:

-

Collect cell culture supernatants to measure the levels of secreted IL-1β and caspase-1 activity using ELISA and specific activity assays, respectively.

-

Prepare cell lysates to analyze the expression of inflammasome components (NLRP3, ASC, pro-caspase-1) and the cleavage of caspase-1 by Western blotting.

-

Co-Immunoprecipitation for NLRP3-NEK7 Interaction

This method is used to demonstrate that this compound inhibits the physical interaction between NLRP3 and NEK7.

-

Cell Treatment and Lysis:

-

Treat primed BMDMs or a suitable cell line (e.g., HEK293T overexpressing tagged NLRP3 and NEK7) with this compound and the inflammasome agonist.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for either NLRP3 or NEK7.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Analysis:

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes and analyze the presence of the co-immunoprecipitated protein (NEK7 or NLRP3, respectively) by Western blotting. A reduced amount of the co-precipitated protein in this compound-treated samples indicates inhibition of the interaction.

-

In Vivo Mouse Models of NLRP3-Related Diseases

In vivo studies are crucial to evaluate the therapeutic potential of this compound. Mouse models of NLRP3-driven diseases like septic shock, peritonitis, and colitis have been utilized.

-

Septic Shock Model:

-

Administer this compound to mice via an appropriate route (e.g., intraperitoneal injection).

-

Induce septic shock by injecting a lethal dose of LPS.

-

Monitor survival rates and measure serum levels of IL-1β and other inflammatory markers at specified time points.

-

-

Peritonitis Model:

-

Pre-treat mice with this compound.

-

Induce peritonitis by intraperitoneal injection of an inflammasome agonist like monosodium urate (MSU) crystals.

-

Collect peritoneal lavage fluid to quantify inflammatory cell infiltration (e.g., neutrophils) and measure cytokine levels.

-

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound's anti-inflammatory activity.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action targeting the NLRP3 inflammasome. Its ability to directly bind NLRP3 and prevent the crucial interaction with NEK7 makes it a compelling candidate for the development of novel anti-inflammatory therapies. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of NLRP3-driven diseases.

References

- 1. This compound alleviates inflammatory diseases via directly targeting NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]

- 4. citedrive.com [citedrive.com]

A Technical Guide to the Preliminary Biological Screening of Rosthornin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B, a natural ent-kaurene (B36324) diterpenoid isolated from plants of the Isodon genus, has emerged as a potent bioactive compound with significant therapeutic potential.[1][2] Preliminary biological screenings have predominantly focused on its anti-inflammatory properties, revealing it to be a highly specific and effective inhibitor of the NLRP3 inflammasome.[1][3] This technical guide provides a comprehensive overview of the key findings from these initial screenings, including detailed experimental methodologies, quantitative data, and a visualization of its mechanism of action. The data presented herein supports this compound as a promising lead compound for the development of novel treatments for NLRP3-driven inflammatory diseases.

Core Bioactivity: Anti-inflammatory Effects via NLRP3 Inhibition

The primary biological activity identified for this compound is its potent and specific inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.[1]

Mechanism of Action

Studies have elucidated a direct mechanism by which this compound suppresses NLRP3 inflammasome activation. Unlike other inhibitors that may target upstream signaling events, this compound acts directly on the NLRP3 protein.

-

Direct Binding: this compound directly interacts with and binds to the NLRP3 protein. Molecular docking studies predict that it forms hydrogen bonds with leucine (B10760876) 451 (L451) and arginine 454 (R454) residues of the human NLRP3 structure.

-

Disruption of NEK7-NLRP3 Interaction: The binding of this compound to NLRP3 effectively blocks the subsequent interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for the assembly and activation of the inflammasome complex.

-

Inhibition of Inflammasome Assembly: By preventing the NEK7-NLRP3 interaction, this compound ultimately inhibits the complete assembly of the inflammasome, thereby blocking the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine IL-1β.

-

Specificity: The inhibitory action of this compound is specific to the NLRP3 inflammasome activation pathway. It does not affect upstream events such as potassium (K+) efflux or the generation of mitochondrial reactive oxygen species (ROS). Furthermore, it does not impact the secretion of inflammasome-independent cytokines like TNF-α and IL-6, nor does it interfere with the initial LPS-induced priming stage of inflammasome activation.

Caption: this compound inhibits NLRP3 inflammasome activation by blocking the NEK7-NLRP3 interaction.

Quantitative Data Summary

The inhibitory potency and binding characteristics of this compound have been quantified through various assays. The results underscore its high efficacy.

| Parameter | Value | Method | Description | Reference |

| IC₅₀ (NLRP3 Inhibition) | 0.39 µM | ELISA (IL-1β secretion) | Concentration required to inhibit 50% of NLRP3 agonist-induced IL-1β secretion in BMDMs. | |

| Binding Affinity (Kᴅ) | 5.491 µM | Surface Plasmon Resonance (SPR) | Dissociation constant for the direct binding of this compound to the NLRP3 protein. | |

| Binding Energy | -6.08 kcal/mol | Molecular Docking (AutoDock4) | Predicted binding energy for the interaction between this compound and the human NLRP3 structure. | |

| In Vivo Efficacy | 10 mg/kg | Mouse Model of Septic Shock | Dose that significantly inhibited IL-1β production in LPS-induced septic shock in mice. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the reported bioactivities. The following sections describe the key experimental protocols used in the preliminary screening of this compound.

General Experimental Workflow

The screening process for identifying and characterizing the anti-inflammatory activity of this compound followed a logical progression from broad screening to specific mechanistic studies.

Caption: Workflow for the screening and mechanistic evaluation of this compound.

NLRP3 Inflammasome Activation Assay

This assay is fundamental for quantifying the inhibitory effect of this compound on the NLRP3 inflammasome.

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and M-CSF.

-

Priming: BMDMs are seeded in 96-well plates and primed with Lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.

-

Activation: The NLRP3 inflammasome is activated by adding a specific agonist, such as Nigericin (e.g., 10 µM), for 1 hour.

-

Quantification:

-

IL-1β Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Caspase-1 Cleavage: Cell lysates are prepared and analyzed by Western blot using antibodies against the cleaved p20 subunit of caspase-1.

-

Co-immunoprecipitation (Co-IP) for NEK7-NLRP3 Interaction

This protocol demonstrates that this compound physically prevents the association of NEK7 with NLRP3.

-

Cell Line and Transfection: Human Embryonic Kidney (HEK-293T) cells are used due to their high transfection efficiency. Cells are co-transfected with plasmids encoding tagged versions of human NLRP3 (e.g., Flag-NLRP3) and NEK7 (e.g., Myc-NEK7).

-

Compound Treatment: After 24-48 hours of transfection, cells are treated with this compound or a vehicle control for a specified period (e.g., 4 hours).

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-Flag antibody) overnight at 4°C. Protein A/G agarose (B213101) beads are then added to pull down the antibody-protein complex.

-

Washing and Elution: The beads are washed multiple times to remove non-specific binders, and the protein complexes are eluted.

-

Western Blot Analysis: The eluted samples are analyzed by Western blot using an antibody against the second tag (e.g., anti-Myc antibody) to detect the co-precipitated protein. A reduction in the co-precipitated protein in the this compound-treated sample indicates inhibition of the interaction.

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the kinetics and affinity of the direct binding between this compound and the NLRP3 protein.

-

Chip Preparation: A sensor chip (e.g., CM5 chip) is activated, and purified recombinant NLRP3 protein is immobilized onto the chip surface.

-

Binding Analysis: A series of concentrations of this compound are prepared in a running buffer and injected over the chip surface.

-

Data Acquisition: The binding events are detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

-

Kinetic Analysis: The association (kₐ) and dissociation (kₑ) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kᴅ) is then calculated (Kᴅ = kₑ/kₐ) to quantify the binding affinity.

Other Potential Bioactivities

While the primary focus has been on its anti-inflammatory properties, diterpenes as a class of natural products are known for a wide range of biological activities. Preliminary screenings and the known activities of related compounds suggest potential for this compound in other areas, which warrant further investigation:

-

Antineoplastic Activity: Many diterpenes exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The complex structures of diterpenes can interfere with microbial growth and survival.

Further screening of this compound against panels of cancer cell lines and various microbial strains is a logical next step to explore its full therapeutic potential.

Conclusion

The preliminary biological screening of this compound has successfully identified it as a potent, specific, and direct-acting inhibitor of the NLRP3 inflammasome. With a sub-micromolar IC₅₀ and a well-defined mechanism of action involving the disruption of the critical NEK7-NLRP3 interaction, this compound stands out as a highly promising lead candidate. Its efficacy in animal models of NLRP3-driven diseases further strengthens its potential for clinical translation. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as broader screenings to uncover additional bioactivities.

References

The Ethnobotanical Landscape of Rabdosia rosthornii: A Technical Guide for Researchers

An Examination of Traditional Use, Phytochemistry, and Modern Pharmacological Applications

Introduction

Rabdosia rosthornii, a perennial herb belonging to the Lamiaceae family, has a long and storied history in traditional Chinese medicine (TCM), where it is commonly known as "Dong Ling Cao." Revered for its therapeutic properties, this plant has been traditionally used to treat a spectrum of ailments ranging from inflammatory conditions and infections to various forms of cancer. Modern scientific inquiry has begun to validate these ethnobotanical applications, revealing a rich phytochemical profile, with the diterpenoid Oridonin (B1677485) emerging as a principal bioactive constituent. This technical guide provides an in-depth analysis of the ethnobotanical uses of Rabdosia rosthornii, supported by quantitative data from traditional and modern research, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic innovation.

Ethnobotanical Uses: A Quantitative Perspective

The traditional application of Rabdosia rosthornii is deeply rooted in its perceived ability to clear heat, detoxify, reduce inflammation, and invigorate blood circulation. While qualitative descriptions of its uses are abundant, quantitative ethnobotanical data provides a more structured understanding of its traditional therapeutic landscape.

| Traditional Use Category | Specific Ailment/Application | Frequency of Mention in Ethnobotanical Surveys | Traditional Preparation Method | Documented Dosage |

| Inflammatory Conditions | Sore Throat, Tonsillitis, Pharyngitis | High | Decoction of dried leaves and stems | 30-60g of dried plant material per day[1] |

| Rheumatoid Arthritis | Moderate | Decoction, often in combination with other herbs | Varies based on formulation | |

| Infectious Diseases | Colds and Fever | High | Decoction | 30-60g of dried plant material per day[1] |

| Bacterial Infections (e.g., Staphylococcus aureus) | Moderate | Ethanol extract of the plant has shown antibacterial effects in vitro.[1] | Not applicable (in vitro study) | |

| Oncology | Esophageal Cancer, Liver Cancer, Lung Cancer, Prostate Cancer | High (in folk medicine) | Decoction, often as an adjunct to other therapies | Varies; used in various preparations and clinical studies. |

| Gastrointestinal Disorders | Stomachache, Dysentery | Moderate | Hot water extract of leaves | Not specified |

| Other | Snake and Insect Bites | Low | Topical application of crushed fresh leaves | Not specified |

| Promoting Blood Circulation | Moderate | Decoction | Varies |

Phytochemistry: The Bioactive Arsenal

The therapeutic efficacy of Rabdosia rosthornii is largely attributed to its complex chemical composition. Diterpenoids, particularly of the ent-kaurane type, are the most prominent and pharmacologically significant class of compounds isolated from this plant.

| Compound Class | Key Bioactive Compound | Primary Associated Activity |

| Diterpenoids | Oridonin | Anti-cancer, Anti-inflammatory, Pro-apoptotic |

| Ponicidin | Anti-cancer, Anti-angiogenic | |

| Flavonoids | Luteolin, Apigenin | Antioxidant, Anti-inflammatory |

| Phenolic Acids | Rosmarinic Acid, Caffeic Acid | Antioxidant, Anti-inflammatory |

| Triterpenoids | Ursolic Acid, Oleanolic Acid | Anti-cancer, Anti-inflammatory |

| Volatile Oils | Various | Aromatic, potential antimicrobial properties |

Pharmacological Activities: Scientific Validation of Traditional Wisdom

Modern pharmacological research has provided substantial evidence supporting the traditional uses of Rabdosia rosthornii and has elucidated the mechanisms of action of its key bioactive constituents.

Anti-Cancer Activity

The anti-cancer properties of Rabdosia rosthornii, and specifically its lead compound Oridonin, have been extensively investigated. In vitro studies have demonstrated cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines.

| Cancer Cell Line | Compound | IC50 Value (µM) | Exposure Time (hours) | Reference |

| Gastric Cancer (AGS) | Oridonin | 5.995 ± 0.741 | 24 | [2] |

| Gastric Cancer (HGC27) | Oridonin | 14.61 ± 0.600 | 24 | [2] |

| Gastric Cancer (MGC803) | Oridonin | 15.45 ± 0.59 | 24 | |

| Esophageal Squamous Cell Carcinoma (TE-8) | Oridonin | 3.00 ± 0.46 | 72 | |

| Esophageal Squamous Cell Carcinoma (TE-2) | Oridonin | 6.86 ± 0.83 | 72 | |

| Hepatocellular Carcinoma (HepG2) | Oridonin | 38.86 | 24 | |

| Breast Cancer (HCC-1806) | Oridonin Derivative (Compound 11) | 0.18 | Not Specified | |

| Leukemia (K562) | Oridonin Derivative (Compound 10) | 0.95 | Not Specified | |

| Prostate Cancer (LNCaP, DU-145, PC3, 22Rv1) | Rabdosia rubescens Extract (4% Oridonin) | Dose-dependent inhibition observed | 24 |

In vivo studies have further corroborated these findings. In a study using a prostate cancer xenograft model, a Rabdosia rubescens extract (containing 0.02 mg/g oridonin) significantly inhibited tumor growth, achieving a similar effect to a five-fold higher dose of pure oridonin (0.1 mg/g). This suggests a synergistic effect of the compounds within the whole plant extract. A clinical study on early-stage esophageal cancer patients treated with Rabdosia rubescens alone showed significantly higher 3, 5, 10, and 13-year survival rates compared to untreated patients.

Anti-Inflammatory and Immunomodulatory Activity

The traditional use of Rabdosia rosthornii for inflammatory conditions is supported by scientific evidence demonstrating its ability to modulate key inflammatory pathways.

| Activity | Model | Key Findings | Reference |

| Anti-inflammatory | Xylene-induced ear edema in mice | Aqueous extract (0.32 g/kg) showed significantly higher anti-inflammatory activity than aspirin (B1665792) (30 mg/kg). | |

| Platelet Aggregation Inhibition | In vitro platelet aggregation assay | Aqueous extract inhibited platelet aggregation induced by thrombin (IC50: 0.12 mg/mL), arachidonic acid (IC50: 0.24 mg/mL), ADP (IC50: 1.24 mg/mL), and PAF (IC50: 1.43 mg/mL). |

Signaling Pathways and Molecular Mechanisms

The pharmacological effects of Rabdosia rosthornii and its bioactive compounds are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and p53 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Oridonin has been shown to inhibit the NF-κB signaling pathway.

Caption: Oridonin inhibits the NF-κB signaling pathway by targeting IKK.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Oridonin has been demonstrated to activate the p53 signaling pathway.

Caption: Oridonin activates the p53 pathway, leading to cell cycle arrest and apoptosis.

Experimental Protocols

To facilitate the replication and further investigation of the pharmacological activities of Rabdosia rosthornii, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Rabdosia rosthornii extracts or isolated compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare a stock solution of the test substance (e.g., Oridonin) in a suitable solvent (e.g., DMSO) and dilute it to various concentrations with culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.1%). Replace the medium in each well with 100 µL of medium containing the test substance at different concentrations. Include a vehicle control (medium with the solvent at the same concentration as the treatment wells) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the test substance that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, p53) in response to treatment with Rabdosia rosthornii compounds.

Protocol:

-

Cell Lysis: Treat cells with the test compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for In Vivo Tumor Xenograft Model

Caption: Workflow for assessing the in vivo anti-tumor efficacy of Rabdosia rosthornii.

Conclusion

Rabdosia rosthornii stands as a compelling example of a traditional medicinal plant with significant potential for modern therapeutic applications. Its rich ethnobotanical history is increasingly being substantiated by rigorous scientific investigation, which has unveiled a treasure trove of bioactive compounds, most notably Oridonin. The demonstrated anti-cancer, anti-inflammatory, and immunomodulatory activities, coupled with a growing understanding of the underlying molecular mechanisms, position Rabdosia rosthornii as a promising candidate for the development of novel pharmaceuticals. This technical guide, by consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways, aims to provide a solid foundation for future research and development endeavors in this exciting field. Further exploration into the synergistic effects of its various phytochemicals, along with well-designed clinical trials, will be crucial in fully realizing the therapeutic promise of this remarkable plant.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurene (B36324) diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Isodon genus, which have garnered significant attention for their wide array of biological activities.[1] These tetracyclic compounds are characterized by a perhydrophenanthrene subunit fused to a cyclopentane (B165970) ring and have shown promise in various therapeutic areas, including oncology and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of Rosthornin B, a notable ent-kaurene diterpenoid with potent anti-inflammatory properties, and contextualizes its activity within the broader scope of related compounds that exhibit significant anticancer effects. We will delve into their mechanisms of action, present quantitative data, detail experimental protocols, and visualize key signaling pathways to facilitate further research and drug development.

This compound: A Potent and Specific NLRP3 Inflammasome Inhibitor

This compound, isolated from Rabdosia rosthornii, has emerged as a highly specific and potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.[3]

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. The key steps in this process are:

-

Direct Binding to NLRP3: this compound physically interacts with the NLRP3 protein.

-

Inhibition of NEK7-NLRP3 Interaction: This binding event sterically hinders the interaction between NLRP3 and the mitotic kinase NEK7. The NLRP3-NEK7 interaction is a critical licensing step for inflammasome activation.

-

Prevention of Inflammasome Assembly: By blocking the NEK7-NLRP3 interaction, this compound effectively halts the downstream assembly of the full inflammasome complex, which includes the ASC adaptor protein and pro-caspase-1.[3]

-

Suppression of Pro-inflammatory Cytokine Release: The inhibition of inflammasome activation prevents the cleavage of pro-caspase-1 into its active form, caspase-1. Consequently, the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18 are suppressed.

dot graph "Rosthornin_B_NLRP3_Inhibition" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Mechanism of this compound on NLRP3 Inflammasome", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., Nigericin (B1684572), ATP)", fillcolor="#FBBC05"]; NLRP3_inactive [label="Inactive NLRP3", fillcolor="#4285F4"]; NEK7 [label="NEK7", fillcolor="#4285F4"]; ASC [label="ASC", fillcolor="#4285F4"]; Pro_Casp1 [label="Pro-Caspase-1", fillcolor="#4285F4"]; RosthorninB [label="this compound", fillcolor="#EA4335", shape=ellipse]; NLRP3_active [label="Active NLRP3", fillcolor="#34A853"]; Inflammasome [label="Assembled NLRP3\nInflammasome", fillcolor="#34A853"]; Casp1 [label="Active Caspase-1", fillcolor="#34A853"]; IL1b_release [label="IL-1β & IL-18 Release", shape=note, fillcolor="#FFFFFF"];

// Edges Stimuli -> NLRP3_inactive [label="Activation Signal"]; NLRP3_inactive -> NLRP3_active; NEK7 -> NLRP3_active [label="Binds & Licenses"]; RosthorninB -> NLRP3_active [label="Directly Binds &\nInhibits Interaction", color="#EA4335", style=dashed, arrowhead=tee]; NLRP3_active -> Inflammasome [label="Oligomerization"]; ASC -> Inflammasome; Pro_Casp1 -> Inflammasome; Inflammasome -> Casp1 [label="Cleavage"]; Casp1 -> IL1b_release [label="Processes Pro-IL-1β\n& Pro-IL-18"];

// Invisible edges for alignment {rank=same; NLRP3_inactive; NEK7} {rank=same; RosthorninB; NLRP3_active} } .dot Caption: this compound directly binds to active NLRP3, blocking NEK7 interaction and inhibiting inflammasome assembly.

Quantitative Data: Anti-inflammatory Activity

The inhibitory effect of this compound on the NLRP3 inflammasome has been quantified, demonstrating its high potency.

| Compound | Assay | IC50 (µM) | Reference |

| This compound | NLRP3 Inflammasome Inhibition | 0.39 |

ent-Kaurene Diterpenoids: A Potential Source for Anticancer Agents

While this compound is primarily characterized by its anti-inflammatory activity, the broader class of ent-kaurene diterpenoids is rich in compounds with potent anticancer properties. These compounds induce cytotoxicity in a variety of cancer cell lines through mechanisms that often involve the induction of apoptosis and cell cycle arrest.

Mechanism of Anticancer Action: Induction of Apoptosis

A common mechanism of action for anticancer ent-kaurene diterpenoids is the induction of programmed cell death, or apoptosis. This is typically achieved through the intrinsic mitochondrial pathway, which involves the following key events:

-

Modulation of Bcl-2 Family Proteins: Many ent-kaurene compounds alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. They often upregulate Bax and downregulate Bcl-2, leading to an increased Bax/Bcl-2 ratio.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

-

Caspase Cascade Activation: Cytochrome c, in the presence of Apaf-1 and dATP, forms the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

dot graph "ent_Kaurene_Apoptosis_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Anticancer Mechanism of ent-Kaurene Diterpenoids", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes ent_Kaurene [label="ent-Kaurene Diterpenoids", fillcolor="#FBBC05", shape=ellipse]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#EA4335"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#4285F4"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#4285F4"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#34A853"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#34A853"]; PARP_cleavage [label="PARP Cleavage", fillcolor="#34A853"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#FFFFFF"];

// Edges ent_Kaurene -> Bcl2 [arrowhead=tee, label="Inhibition"]; ent_Kaurene -> Bax [label="Upregulation"]; Bcl2 -> Mitochondrion [arrowhead=tee, style=dashed, label="Prevents"]; Bax -> Mitochondrion [label="Promotes MOMP"]; Mitochondrion -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> PARP_cleavage; PARP_cleavage -> Apoptosis;

// Invisible edges for alignment {rank=same; Bcl2; Bax} } .dot Caption: ent-Kaurene diterpenoids induce apoptosis by modulating Bcl-2 family proteins, leading to caspase activation.

Quantitative Data: Anticancer Activity of ent-Kaurene Diterpenoids

The cytotoxic effects of various ent-kaurene diterpenoids against a range of human cancer cell lines are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Oridonin | HepG2 | Liver Cancer | 25.7 | |

| Ponicidin | HeLa | Cervical Cancer | 23.1 | |

| Ponicidin | A549 (72h) | Lung Cancer | 15.0 | |

| Jungermannenone A | HL-60 | Leukemia | 1.3 | |

| Jungermannenone B | HL-60 | Leukemia | 5.3 | |

| Jungermannenone D | HL-60 | Leukemia | 2.7 | |

| Compound 13 (synthetic) | HT29 | Colon Cancer | 2.71 | |

| Compound 13 (synthetic) | HepG2 | Liver Cancer | 2.12 | |

| Compound 13 (synthetic) | B16-F10 | Melanoma | 2.65 |

Structure-Activity Relationship (SAR)

The anticancer activity of ent-kaurene diterpenoids is closely linked to their chemical structure. Key structural features that often contribute to enhanced cytotoxicity include:

-

α,β-Unsaturated Ketone: The presence of an α,β-unsaturated ketone moiety in the D-ring is a common feature in many active compounds and is believed to be important for their biological activity, potentially through Michael addition reactions with biological nucleophiles.

-

Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the tetracyclic core can significantly influence potency and selectivity.

-

Exocyclic Methylene Group: The double bond at C-16 is also considered a crucial element for the genotoxic and cytotoxic effects of some ent-kaurene acids.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound and related ent-kaurene compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

dot graph "MTT_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Workflow for MTT Cytotoxicity Assay", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Seed_Cells [label="1. Seed Cells\n(96-well plate)", fillcolor="#4285F4"]; Incubate_24h_1 [label="2. Incubate\n(24 hours)", fillcolor="#4285F4"]; Add_Compound [label="3. Add Compound\n(serial dilutions)", fillcolor="#FBBC05"]; Incubate_48_72h [label="4. Incubate\n(48-72 hours)", fillcolor="#FBBC05"]; Add_MTT [label="5. Add MTT Reagent", fillcolor="#34A853"]; Incubate_4h [label="6. Incubate\n(4 hours)", fillcolor="#34A853"]; Add_Solubilizer [label="7. Add Solubilizing Agent\n(e.g., DMSO)", fillcolor="#EA4335"]; Read_Absorbance [label="8. Read Absorbance\n(570 nm)", fillcolor="#EA4335"]; Calculate_IC50 [label="9. Calculate IC50", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Seed_Cells -> Incubate_24h_1; Incubate_24h_1 -> Add_Compound; Add_Compound -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Add_Solubilizer; Add_Solubilizer -> Read_Absorbance; Read_Absorbance -> Calculate_IC50; } .dot Caption: A stepwise workflow for determining the IC50 of a compound using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the ent-kaurene compound (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using dose-response curve fitting software.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins.

Methodology:

-

Protein Extraction: Treat cells with the ent-kaurene compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: NLRP3 Inflammasome Activation and Inhibition Assay

This protocol is used to assess the inhibitory effect of compounds like this compound on NLRP3 inflammasome activation in macrophages.

Methodology:

-

Cell Priming: Prime bone marrow-derived macrophages (BMDMs) with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.

-

Inflammasome Activation: Stimulate the cells with an NLRP3 activator, such as nigericin (5 µM) or ATP (5 mM), for 1 hour.

-

Supernatant and Lysate Collection: Collect the cell culture supernatants and lyse the cells.

-

Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit.

-

Western Blot Analysis: Analyze the cell lysates and supernatants for cleaved caspase-1 (p20 subunit) by western blotting to confirm inflammasome activation.

Conclusion and Future Directions

This compound stands out as a promising lead compound for the development of novel anti-inflammatory therapeutics targeting the NLRP3 inflammasome. Its high potency and specific mechanism of action make it an attractive candidate for further preclinical and clinical investigation for a range of inflammatory disorders.

The broader family of ent-kaurene diterpenoids continues to be a fertile ground for the discovery of new anticancer agents. The diverse structures and potent biological activities of these compounds, particularly their ability to induce apoptosis in cancer cells, warrant continued exploration. Future research should focus on:

-

Investigating the Anticancer Potential of this compound: While current data is limited, a systematic evaluation of this compound's cytotoxicity against a panel of cancer cell lines is warranted to determine if it shares the anticancer properties of its structural relatives.

-

Structure-Activity Relationship Studies: Comprehensive SAR studies are crucial to optimize the potency and selectivity of ent-kaurene diterpenoids as either anti-inflammatory or anticancer agents.

-

In Vivo Efficacy and Safety: Promising compounds from both categories should be advanced into in vivo animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

The multifaceted biological activities of this compound and its congeners highlight the immense potential of natural products in modern drug discovery and development.

References

The Traditional and Pharmacological Landscape of Rosthornin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B, an ent-kaurane diterpenoid, has emerged as a compound of significant interest within the scientific community. Isolated from plants with a history of use in traditional medicine, this natural product is now being investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the traditional uses of this compound-containing plants, its known biological activities, and detailed experimental methodologies for its study.

Traditional Uses of this compound-Containing Plants

This compound has been identified in at least two plant species: Rabdosia rosthornii and Centaurea kotschyi. The traditional uses of these plants, while not always explicitly referencing this compound, provide a valuable context for its pharmacological investigation.

Rabdosia rosthorniiand the GenusRabdosiain Traditional Chinese Medicine

Rabdosia rosthornii belongs to the Lamiaceae family, a genus with a rich history in Traditional Chinese Medicine (TCM). While specific ethnobotanical records for R. rosthornii are not extensively documented, the closely related species Rabdosia rubescens, also known as "Dong Ling Cao," is widely used. Traditional applications of Rabdosia species primarily revolve around their anti-inflammatory and detoxifying properties. In TCM, they are used to "clear heat and detoxify," which translates to treating conditions characterized by inflammation and infection.[1][2]

Common traditional uses of the Rabdosia genus include the treatment of:

-

Sore throat and tonsillitis[2]

-

Inflammatory conditions[3]

-

Certain types of cancer, often as an adjuvant therapy[4]

The historical use of Rabdosia species for ailments associated with inflammation provides a strong rationale for the investigation of their anti-inflammatory constituents, such as this compound.

Centaurea kotschyiin Folk Medicine